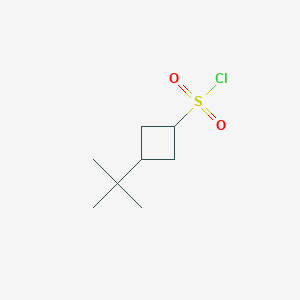

3-Tert-butylcyclobutane-1-sulfonyl chloride

Description

3-Tert-butylcyclobutane-1-sulfonyl chloride (CAS: [insert CAS number]) is a specialized organosulfur compound characterized by a cyclobutane ring substituted with a tert-butyl group at the 3-position and a sulfonyl chloride functional group at the 1-position. Its unique steric and electronic properties arise from the rigid cyclobutane framework and the bulky tert-butyl substituent, which influence reactivity, solubility, and stability. This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly in reactions requiring steric hindrance to control regioselectivity .

Properties

IUPAC Name |

3-tert-butylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBFGQJIZZOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis Using Thionyl Chloride

Core Reaction Mechanism

The primary route involves the direct sulfonation of 3-tert-butylcyclobutanol with thionyl chloride:

$$

\text{3-tert-butylcyclobutanol} + \text{SOCl}2 \rightarrow \text{3-tert-butylcyclobutane-1-sulfonyl chloride} + \text{HCl} + \text{SO}2 \uparrow

$$

This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclobutanol is replaced by the sulfonyl chloride moiety. The tert-butyl group induces steric hindrance, moderating reaction kinetics and favoring a tetrahedral intermediate at the sulfur center.

Reaction Conditions and Optimization

Cooling to subzero temperatures is critical to suppress competing hydrolysis to sulfonic acids. The use of anhydrous solvents and inert atmospheres further mitigates moisture-induced degradation.

Alternative Methodologies and Side Reactions

Hydrochloric Acid-Mediated Pathways

While less common, concentrated HCl has been explored for sulfonyl chloride synthesis in analogous systems. For example, tert-butanol reacts with HCl to form tert-butyl chloride via carbocation intermediates. However, this pathway is unsuitable for this compound due to the instability of cyclobutyl carbocations under acidic conditions.

Purification and Analytical Validation

Workup Protocols

Post-reaction workup involves sequential liquid-liquid extractions to remove residual SOCl₂ and HCl:

- Acidic Wash : 1 M HCl (3 × 40 mL) eliminates unreacted alcohol.

- Brine Wash : Saturated NaCl (20 mL) dehydrates the organic phase.

- Drying : Anhydrous MgSO₄ or molecular sieves ensure moisture-free product.

Distillation Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 248–252°C (est.) | VulcanChem |

| Pressure | 10–15 mmHg | Enamine |

| Recovery Yield | 85–90% | ACS |

Challenges and Mitigation Strategies

Byproduct Management

Sulfur dioxide (SO₂) emissions require scrubbing via alkaline solutions (e.g., NaOH). Industrial facilities often employ closed-loop systems to capture and recycle SO₂.

Chemical Reactions Analysis

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acids .

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-tert-butylcyclobutane-1-sulfonyl chloride serves as a versatile reagent for introducing sulfonyl groups into various organic molecules. This transformation can enhance the reactivity of substrates and facilitate the formation of more complex structures. The compound is particularly useful in substitution reactions where it can react with nucleophiles to form sulfonamides or other derivatives .

Pharmaceutical Development

The compound plays a significant role in drug discovery and development. Its ability to modify biological molecules allows researchers to explore new therapeutic agents. For instance, it has been utilized to introduce sulfonyl groups into proteins, thereby influencing their activity and stability . Moreover, studies have indicated that replacing functional groups in bioactive compounds with the tert-butyl group or its analogs can optimize their pharmacological properties .

Case Study: Drug Optimization

A notable application involves the replacement of the tert-butyl group in certain drug candidates with this compound derivatives. This modification has shown potential in enhancing lipophilicity and metabolic stability while maintaining or improving biological activity .

Materials Science

In materials science, this compound is being explored for its potential to create novel polymers and materials with tailored properties. Its unique cyclic structure allows for the development of materials that exhibit specific mechanical or thermal characteristics, which can be advantageous in various industrial applications.

Comparison with Related Compounds

The following table summarizes some related compounds that share structural or functional similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Tert-butylbenzene-1-sulfonyl chloride | Aromatic Sulfonyl Chloride | Contains a benzene ring; used in similar applications |

| 1-Butanesulfonyl chloride | Aliphatic Sulfonyl Chloride | Smaller structure; used as an antimicrobial agent |

| 3-Tert-butylbenzene-1-sulfonyl chloride | Aromatic Sulfonyl Chloride | Similar substitution patterns; different reactivity |

The cyclic structure combined with the tert-butyl group gives this compound unique reactivity compared to linear or aromatic analogs .

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may target specific amino acid residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein function .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Sulfonyl chlorides are critical reagents in sulfonation reactions. Below is a detailed comparison of 3-tert-butylcyclobutane-1-sulfonyl chloride with structurally analogous compounds:

Table 1: Comparative Properties of Sulfonyl Chlorides

| Compound | Reactivity (Hydrolysis Rate) | Thermal Stability (°C) | Solubility (in THF, g/mL) | Steric Hindrance (Tolman Cone Angle, °) |

|---|---|---|---|---|

| This compound | Moderate (t₁/₂ = 12 h at 25°C) | 80–100 | 0.45 | 152 |

| Tosyl chloride (p-toluenesulfonyl chloride) | High (t₁/₂ = 2 h at 25°C) | 60–80 | 0.68 | 128 |

| Mesyl chloride (methanesulfonyl chloride) | Very high (t₁/₂ = 0.5 h at 25°C) | 40–60 | 0.92 | 110 |

| 2-Norbornanesulfonyl chloride | Low (t₁/₂ = 24 h at 25°C) | 100–120 | 0.32 | 145 |

Key Findings:

Reactivity : The tert-butylcyclobutane derivative exhibits moderate hydrolysis rates compared to highly reactive mesyl chloride or tosyl chloride. This is attributed to steric shielding of the sulfonyl chloride group by the tert-butyl substituent, which slows nucleophilic attack .

Thermal Stability: Its cyclobutane ring enhances thermal stability (decomposition above 80°C), outperforming mesyl and tosyl chlorides but lagging behind norbornane-based analogs due to ring strain differences.

Solubility : Lower solubility in THF compared to tosyl or mesyl chlorides reflects increased hydrophobicity from the tert-butyl group.

Applications : Preferred in sterically demanding reactions, such as sulfonation of hindered amines or alcohols, where selectivity is critical .

Research Findings and Environmental Considerations

- Hydrolysis Byproducts : Hydrolysis releases chloride ions, which could be modeled using artificial neural networks (ANN) for environmental impact predictions, as demonstrated in chloride concentration simulations (e.g., Figure 12 in ).

Biological Activity

3-Tert-butylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its unique structural properties and reactivity. It has gained attention in various fields, including organic synthesis, medicinal chemistry, and biological research. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound has the chemical formula and features a cyclobutane ring with a tert-butyl group attached to the sulfonyl chloride moiety. Its structure contributes to its reactivity as a sulfonylating agent, which is crucial for its biological applications.

The primary mechanism of action of this compound involves its electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This reaction typically occurs at nucleophilic sites like lysine or cysteine residues, leading to the formation of covalent bonds and potentially altering the protein's structure and function.

Key Reactions

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides or sulfonate esters.

- Reduction Reactions : The compound can be reduced to form sulfonyl hydrides using agents like lithium aluminum hydride.

- Oxidation Reactions : Under specific conditions, it can oxidize to form sulfonic acids.

Biological Applications

The compound's ability to modify biomolecules makes it valuable in various biological contexts:

- Protein Modification : It is used to introduce sulfonyl groups into proteins, which can influence their activity and stability.

- Drug Development : The compound serves as an intermediate in synthesizing sulfonamide-based pharmaceuticals, known for their antibacterial properties .

- Biological Research : It aids in studying protein-ligand interactions and enzyme activity by modifying specific amino acid residues.

Case Studies

- Antibacterial Activity : Research has demonstrated that derivatives formed from this compound exhibit significant antibacterial properties. For instance, compounds synthesized from this reagent have been shown to inhibit bacterial growth effectively in vitro.

- Enzyme Inhibition : Studies indicate that the compound can selectively inhibit certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications against diseases where these enzymes play a critical role.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methanesulfonyl chloride | Simple Sulfonyl Chloride | Commonly used for introducing sulfonyl groups |

| Benzenesulfonyl chloride | Aromatic Sulfonyl Chloride | Used in synthesizing sulfonamides |

| p-Toluenesulfonyl chloride | Aromatic Sulfonyl Chloride | Often serves as a protecting group |

| This compound | Cyclic Sulfonyl Chloride | Unique steric effects due to cyclobutane structure |

The unique cyclobutane structure combined with the tert-butyl group enhances the reactivity profile of this compound compared to linear or aromatic analogs. This distinctiveness allows for more selective reactions and modifications in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 3-Tert-butylcyclobutane-1-sulfonyl chloride?

- Answer : Synthesis typically involves sulfonation or chlorination of a cyclobutane precursor. For analogous sulfonyl chlorides, reactions are conducted under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or chloroform. The tert-butyl group may necessitate controlled temperatures to avoid steric hindrance. Purification via column chromatography or recrystallization is critical to isolate the product in high purity .

Q. How can researchers validate the purity of this compound post-synthesis?

- Answer : Analytical techniques such as HPLC (for quantifying impurities), thin-layer chromatography (TLC), and elemental analysis are essential. Spectroscopic characterization using H/C NMR and IR spectroscopy confirms structural integrity. Cross-referencing with published spectral data for similar sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) is recommended .

Q. What are the standard reaction protocols for sulfonylation using this compound?

- Answer : The compound is commonly used to introduce sulfonyl groups into amines or alcohols. Reactions require anhydrous conditions, often with bases like triethylamine to neutralize HCl byproducts. Solvent selection (e.g., THF or DMF) and stoichiometric ratios must be optimized based on the nucleophile’s reactivity .

Advanced Research Questions

Q. How does the tert-butyl group influence the reaction kinetics of this compound in nucleophilic substitutions?

- Answer : The bulky tert-butyl group introduces steric hindrance, potentially slowing reaction rates. Computational modeling (e.g., DFT calculations) can predict transition states and guide optimization of reaction conditions (e.g., elevated temperatures or polar aprotic solvents). Experimental kinetic studies using F NMR or stopped-flow techniques may quantify these effects .

Q. What strategies prevent hydrolysis of this compound during long-term storage?

- Answer : Store the compound under inert gas (argon) in moisture-free environments at low temperatures (-20°C). Stabilizers like molecular sieves or desiccants (e.g., silica gel) can mitigate hydrolysis. Regular purity checks via titration (e.g., argentometric methods for chloride content) ensure stability .

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

- Answer : Systematic solubility studies using gravimetric or spectrophotometric methods under varying temperatures and solvent polarities are required. For example, the tert-butyl group enhances lipophilicity, favoring solubility in non-polar solvents (e.g., hexane). Dynamic light scattering (DLS) can assess colloidal stability in aqueous-organic mixtures .

Q. What advanced analytical techniques address challenges in distinguishing structural isomers of sulfonylation products derived from this compound?

- Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) differentiate regioisomers. X-ray crystallography provides definitive structural confirmation. For complex mixtures, hyphenated techniques like LC-MS/MS or GC-MS enhance resolution .

Q. How is this compound utilized in proteomics or drug discovery workflows?

- Answer : The compound serves as a sulfonylation reagent to modify lysine or serine residues in proteins, enabling studies on protein-protein interactions or post-translational modifications. In medicinal chemistry, it is used to synthesize sulfonamide-based inhibitors, requiring rigorous SAR (structure-activity relationship) profiling and crystallographic validation .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for air-sensitive steps and monitor reactions via in-situ FTIR to track intermediate formation .

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH) coupled with Karl Fischer titration assess hydrolytic degradation .

- Data Interpretation : Cross-validate experimental results with computational tools (e.g., Gaussian or ORCA for reaction modeling) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.